![molecular formula C14H15NO2 B15053119 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a methoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen or amino groups into the molecule .
科学研究应用
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research has explored its potential as an antiproliferative agent against cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiproliferative activity may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-C]pyridine: This compound shares a similar fused ring system and has been studied for its antiproliferative activity.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl substituents exhibit comparable chemical reactivity and biological activity.
Uniqueness
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C14H15NO2/c1-16-12-4-2-10(3-5-12)14-8-11-9-15-7-6-13(11)17-14/h2-5,8,15H,6-7,9H2,1H3 |
InChI 键 |
WRMKNZKNQKUGMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


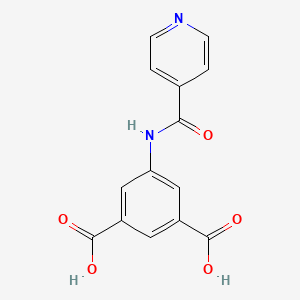
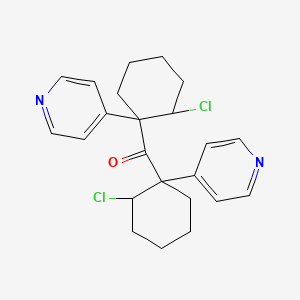
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
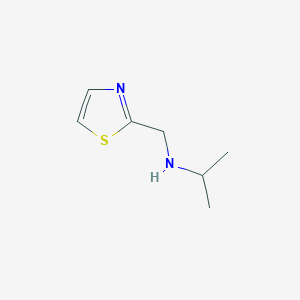
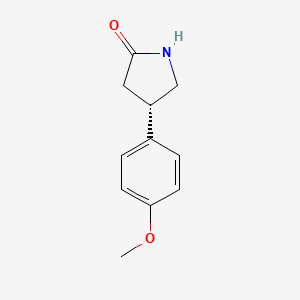
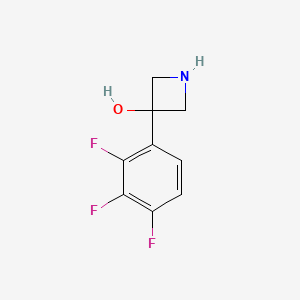
![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)
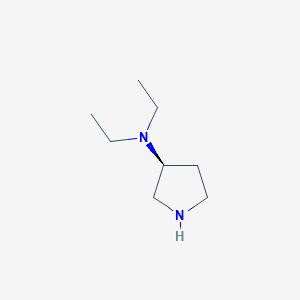
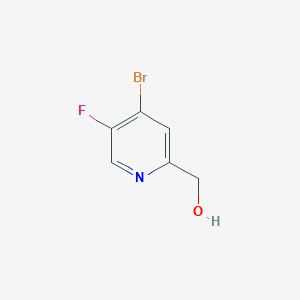
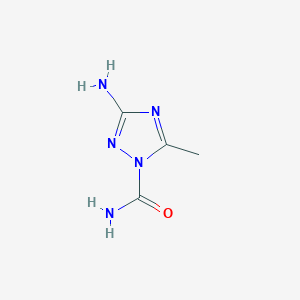

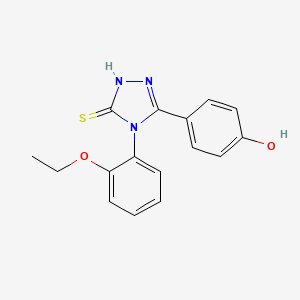
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)

